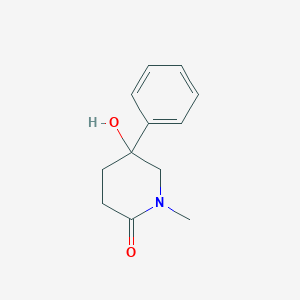![molecular formula C13H17NO B14248825 3-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-amine CAS No. 259186-02-2](/img/structure/B14248825.png)
3-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-amine is a compound that belongs to the class of organic compounds known as biphenyls. These compounds are characterized by the presence of two benzene rings connected by a single bond. The methoxy group and the tetrahydro structure add unique properties to this compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-amine typically involves the functionalization of tetrahydroisoquinolines. One common method includes the use of multicomponent reactions (MCRs) which improve atom economy, selectivity, and yield . Transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies are also employed, involving the direct coupling of C(sp3)–H bonds with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often applied to enhance the efficiency and environmental friendliness of the production process .
化学反応の分析
Types of Reactions
3-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group or the amine group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Transition metals like palladium (Pd) or copper (Cu) are often used in catalytic amounts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
3-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-amine has several applications in scientific research:
作用機序
The mechanism of action of 3-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-amine involves its interaction with various molecular targets and pathways. It is known to function as an antineuroinflammatory agent by modulating specific signaling pathways in the nervous system . The exact molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in inflammatory responses.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydro structure and is also used in the synthesis of bioactive molecules.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Another methoxy-substituted tetrahydroisoquinoline with potential therapeutic applications.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Known for its anti-tumor activity and structural similarity.
Uniqueness
What sets 3-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-amine apart is its unique biphenyl structure combined with the methoxy and tetrahydro groups. This combination imparts distinct chemical and biological properties, making it a compound of significant interest in various research domains.
特性
CAS番号 |
259186-02-2 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC名 |
2-cyclohex-2-en-1-yl-6-methoxyaniline |
InChI |
InChI=1S/C13H17NO/c1-15-12-9-5-8-11(13(12)14)10-6-3-2-4-7-10/h3,5-6,8-10H,2,4,7,14H2,1H3 |
InChIキー |
ULIAHEPWLLQDEB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1N)C2CCCC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


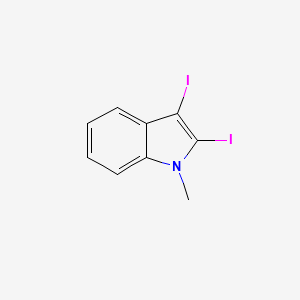

![({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane](/img/structure/B14248750.png)
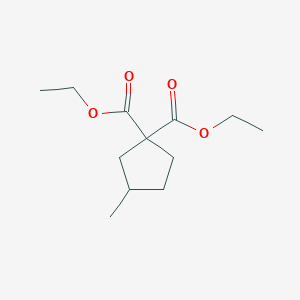

![N-[4-[2-(1-Hydroxyethyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248777.png)
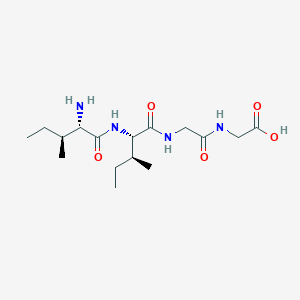
![1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one](/img/structure/B14248784.png)
![3,3-Dimethyl-1-[2-(5-phenylpentanoyl)pyrazolidin-1-yl]pentane-1,2-dione](/img/structure/B14248789.png)
![2-Tert-butyl-6-[(cyclopropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14248792.png)
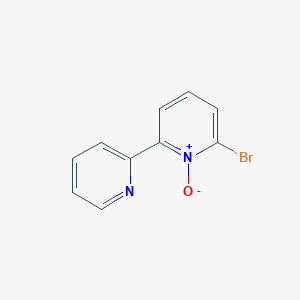
![N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine](/img/structure/B14248810.png)
![2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one](/img/structure/B14248831.png)
